Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-iodo-3-methylaniline structure
2-iodo-3-methylaniline structure
2-iodo-3-methylaniline
89938-16-9
C7H8IN
233.049593925476
MFCD11505640
706884
20077496

2-iodo-3-methylaniline Properties

Names and Identifiers

    • Benzenamine, 2-iodo-3-methyl-
    • 2-IODO-3-METHYLANILINE
    • 2-Iodo-3-methylbenzenamine (ACI)
    • m-Toluidine, 2-iodo- (7CI)
    • 2-Iodo-3-methylaniline
    • AS-46345
    • SCHEMBL8773077
    • CL9431
    • 89938-16-9
    • DTXSID40602188
    • CS-0094462
    • AKOS025403194
    • MFCD11505640
    • EN300-88612
    • m-Toluidine, 2-iodo-
    • 2-iodo-3-methyl-aniline
    • SY034644
    • 2-iodo-3-methylaniline
    • +Expand
    • MFCD11505640
    • GVVUQVPDBMPZKL-UHFFFAOYSA-N
    • 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
    • IC1C(C)=CC=CC=1N

Computed Properties

  • 232.97
  • 1
  • 1
  • 0
  • 232.97
  • 9
  • 94.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 26A^2

Experimental Properties

  • 268.6±28.0 °C at 760 mmHg
  • No data available
  • No data available
  • 116.2±24.0 °C
  • No data avaiable
  • 1.8±0.1 g/cm3

2-iodo-3-methylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H0UJ-250mg
2-iodo-3-methylaniline
89938-16-9 95%
250mg
$23.00 2024-04-20
A2B Chem LLC
AH93451-250mg
2-Iodo-3-methylaniline
89938-16-9 95%
250mg
$20.00 2024-04-19
Aaron
AR00H12V-100mg
2-iodo-3-methylaniline
89938-16-9 97%
100mg
$13.00 2024-07-18
abcr
AB457853-1 g
2-Iodo-3-methylaniline
89938-16-9
1g
€240.60 2022-08-31
Alichem
A013033347-250mg
2-Iodo-3-methylaniline
89938-16-9 97%
250mg
$470.40 2023-08-31
Ambeed
A307459-250mg
2-Iodo-3-methylaniline
89938-16-9 95%
250mg
$28.0 2024-05-28
Chemenu
CM302581-5g
2-Iodo-3-methylaniline
89938-16-9 95%
5g
$327
Cooke Chemical
BD3176745-250mg
2-Iodo-3-methylaniline
89938-16-9 95%
250mg
RMB 248.80 2023-09-07
Enamine
EN300-88612-0.05g
2-iodo-3-methylaniline
89938-16-9 95%
0.05g
$22.0 2023-09-01
eNovation Chemicals LLC
D753362-1g
2-iodo-3-methylaniline
89938-16-9 95+%
1g
$200 2022-04-13

2-iodo-3-methylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  rt
Reference
Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional Quinolines
Praveen, Chandrasekar; Perumal, P. T., Synthesis, 2016, 48(6), 855-864

Synthetic Circuit 2

Reaction Conditions
Reference
Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compounds
Chikkade, Prasanna Kumara; Shimizu, Yohei; Kanai, Motomu, Chemical Science, 2014, 5(4), 1585-1590

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  3 h, rt → reflux
Reference
Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis
Bell, George E.; Fyfe, James W. B.; Israel, Eva M.; Slawin, Alexandra M. Z. ; Campbell, Matthew; et al, Organic Letters, 2022, 24(16), 3024-3027

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  78 °C
Reference
Indole synthesis based on a modified Koser reagent
Fra, Laura; Millan, Alba; Souto, Jose A.; Muniz, Kilian, Angewandte Chemie, 2014, 53(28), 7349-7353

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium iodide ,  Oxygen Solvents: Acetonitrile ;  2 h, 160 °C
Reference
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen
Rong, Nianxin; Yuan, Yongsheng; Chen, Huijie; Yao, Changguang; Li, Teng; et al, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative Transformations
Boelke, Andreas; Nachtsheim, Boris J., Advanced Synthesis & Catalysis, 2020, 362(1), 184-191

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformations
Boelke, Andreas; Nachtsheim, Boris J., ChemRxiv, 2019, 1, 1-16

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1)
Reference
Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors
Ito, Motoki; Yamabayashi, Yuka; Oikawa, Mio; Kano, Emi; Higuchi, Kazuhiro; et al, Organic Chemistry Frontiers, 2021, 8(12), 2963-2969

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  65 °C; 2 h, 65 °C
Reference
Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide Derivatives
Gronnier, Colombe; Boissonnat, Guillaume; Gagosz, Fabien, Organic Letters, 2013, 15(16), 4234-4237

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetic acid ;  30 min, rt; 12 h, 120 °C
Reference
Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilines
Hoque, Mohammad Mazharol; Halim, Mohammad A.; Rahman, Mohammad Mizanur; Hossain, Mohammad Ismail; Khan, Wahab Md., Journal of Molecular Structure, 2013, 1054, 1054-1055

2-iodo-3-methylaniline Raw materials

2-iodo-3-methylaniline Preparation Products

2-iodo-3-methylaniline Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89938-16-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89938-16-9)
TANG SI LEI
15026964105
2881489226@qq.com

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